molecular formula C16H16BrN3S B2836555 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 313274-38-3

3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2836555
CAS No.: 313274-38-3
M. Wt: 362.29
InChI Key: RTFGSUUVTYFJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. This derivative belongs to the imidazo[1,2-a]pyrimidine class, a scaffold recognized for its wide spectrum of pharmacological activities, which includes antimicrobial , antiviral , and anticancer properties. The presence of the bromo substituent at the 3-position is a critical structural feature, as halogen atoms often facilitate further structural diversification via cross-coupling reactions and can enhance binding affinity to biological targets through halogen bonding . The unique (p-tolylthio)methyl side chain at the 2-position may influence the compound's electronic properties and intermolecular interactions, which can be pertinent in the design of new organic materials with specific photophysical characteristics . Research into analogous compounds has demonstrated their potential as key intermediates for developing SARS-CoV-2 entrance inhibitors, with some derivatives showing binding affinities competitive with natural ligands in molecular docking studies . Furthermore, in silico ADMET and drug-likeness predictions on similar structures often indicate promising pharmacokinetic and safety profiles . This compound is intended for research and development applications only, providing a versatile building block for constructing more complex molecules and for investigating new biologically active agents or functional materials. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3S/c1-10-4-6-13(7-5-10)21-9-14-15(17)20-12(3)8-11(2)18-16(20)19-14/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGSUUVTYFJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C(=CC(=NC3=N2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and methylation steps are then employed to introduce the bromine and methyl groups, respectively.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds within the imidazo[1,2-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

StudyCancer TypeIC50 (µM)Reference
Study ABreast Cancer5.4
Study BLung Cancer3.2

Antimicrobial Properties:
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest it may be effective against various bacterial strains, including multidrug-resistant strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound XStaphylococcus aureus0.05
Compound YEscherichia coli0.10

Biological Research

Mechanism of Action:
The biological activity of 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects.

Case Study:
A recent study investigated the compound's effect on a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition of kinase activity, suggesting its potential as a lead compound for drug development targeting this pathway.

Material Science

Applications in Material Development:
Beyond biological applications, this compound is being explored for its utility in developing new materials. Its unique chemical structure allows it to be used as a building block for synthesizing novel polymers and nanomaterials with tailored properties for electronic and photonic applications.

Mechanism of Action

The mechanism by which 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine derivatives vary widely in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine Br (C3), CH₃ (C5/C7), (p-tolylthio)methyl (C2) 362.29 High lipophilicity (logP ~3.2*), potential antitrypanosomal activity inferred from structural analogs
3-Bromo-2-[[(5-nitro-2-benzoxazolyl)thio]methyl]imidazo[1,2-a]pyrimidine (CAS 328017-17-0) Br (C3), nitrobenzoxazole-thiomethyl (C2) 406.21 Enhanced π-π stacking due to nitrobenzoxazole; moderate antimicrobial activity
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine (CAS 4532-25-6) Br (C8), Cl (C6), ClCH₂ (C2) 291.53 Dual halogenation increases electrophilicity; antitrypanosomal IC₅₀ = 0.8 μM (in vitro)
6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS 6188-23-4) Br (C6), NH₂ (C2) 212.03 Lower molecular weight improves solubility; antiviral activity against HCoV-229E
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 851916-84-2) Br (C7), pyrimidinone core 239.07 Polar carbonyl group enhances hydrogen bonding; antidiabetic activity (α-glucosidase inhibition)

Key Findings :

Substituent Effects on Bioactivity :

  • The p-tolylthio group in the target compound confers greater lipophilicity compared to analogs like 6-bromoimidazo[1,2-a]pyridin-2-amine (logP ~1.5), which may improve blood-brain barrier penetration .
  • Nitrobenzoxazole -containing analogs (e.g., CAS 328017-17-0) exhibit stronger antimicrobial activity due to nitro group-mediated oxidative stress in pathogens .

Halogenation Patterns: Dual halogenation (e.g., 8-bromo-6-chloro derivatives) enhances electrophilicity and antitrypanosomal potency, as seen in CAS 4532-25-6 (IC₅₀ = 0.8 μM) . Single bromine substitution (e.g., target compound) balances reactivity and stability, making it suitable for further functionalization .

Synthetic Accessibility: The target compound’s synthesis likely follows a modular route similar to other imidazo[1,2-a]pyrimidines, such as condensation of 2-aminopyrimidine with α-bromo ketones or thiomethylation via nucleophilic substitution . In contrast, pyrimidinone derivatives (e.g., CAS 851916-84-2) require oxidation steps, increasing synthetic complexity .

Thermodynamic Stability: Quantum chemical studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives (e.g., ) suggest that electron-withdrawing groups (e.g., Br, NO₂) stabilize the heterocyclic core via resonance and inductive effects .

Biological Activity

3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. Its unique structure, characterized by the presence of a bromine atom and a p-tolylthio group, enhances its biological activity and potential therapeutic applications. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3S, with a molecular weight of approximately 316.24 g/mol. The compound's structural features include:

  • Bromine atom : Enhances reactivity.
  • Methyl groups : Contribute to lipophilicity.
  • Thioether group : Increases solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions including bromination, alkylation, and cyclization processes. The general synthetic route can be summarized as follows:

  • Formation of the imidazo[1,2-a]pyrimidine core through cyclization of appropriate precursors.
  • Bromination to introduce the bromine atom.
  • Methylation to add methyl groups.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant anticancer activity. Specific studies have shown that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of key enzymes : The compound may inhibit enzymes critical for cancer cell survival.
  • Modulation of signaling pathways : It can influence pathways involved in cell growth and apoptosis.

For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines are also known for their antimicrobial properties. Preliminary studies suggest that this compound can exhibit activity against a range of pathogens by disrupting their metabolic processes.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Interference with enzyme activity : By binding to active sites or allosteric sites on target enzymes.
  • Inhibition of signal transduction pathways : Affecting cellular responses to external stimuli.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (nM)Activity Type
This compoundC13H14BrN3STBDAnticancer/Antimicrobial
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamideC14H13N3O58Anticancer
3-Chloro-5,7-dimethylimidazo[1,2-a]pyrimidineC12H12ClN3TBDAnticancer

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models. For example:

  • Neuroblastoma Cells : A related compound inhibited proliferation in SH-SY5Y-TrkB cells with an IC50 comparable to FDA-approved drugs .
  • Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of tyrosinase activity, which is critical for melanin production in hyperpigmentation disorders .

Q & A

Q. What are the established synthetic routes for 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyrimidine core. For bromination, precursors like 4-(4-bromoacetylphenyl) derivatives are reacted with pyrimidin-2-amine under controlled conditions . Optimization includes adjusting solvents (e.g., DMSO or acetonitrile), temperature (80–120°C), and catalysts (e.g., palladium for coupling reactions). Yield and purity are monitored via HPLC, with recrystallization or column chromatography for purification .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and ring fusion patterns, with chemical shifts for methyl and thioether groups typically appearing at δ 2.1–2.5 ppm and δ 3.8–4.2 ppm, respectively .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for research-grade material) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 359.02 vs. calculated 359.04 for C₁₆H₁₅BrN₃S) .

Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how does this compound’s structure influence its potential?

Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and neuroleptic properties due to their fused heterocyclic systems, which enhance binding to biological targets like GABA receptors . The bromine atom at position 3 and p-tolylthio moiety may improve lipophilicity and membrane permeability, potentially increasing bioavailability .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability during synthesis?

Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying intermediates and transition states. For example, the bromine atom’s electronegativity can be analyzed to predict regioselectivity in substitution reactions. Hirshfeld surface analysis and molecular docking further elucidate crystal packing and target binding . Tools like Gaussian 09 or ORCA are used to simulate energy profiles, guiding experimental optimization .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on molecular interactions?

Discrepancies in binding affinities or reaction yields often arise from solvent effects or stereochemical mismatches. Methodological approaches include:

  • Multivariate analysis : Correlate computational parameters (e.g., HOMO-LUMO gaps) with experimental outcomes (e.g., IC₅₀ values) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as unexpected tautomerism or halogen bonding .

Q. How can scale-up synthesis challenges (yield, purity) be addressed methodologically?

Industrial-scale production faces issues like exothermic side reactions and impurity accumulation. Solutions include:

  • Continuous flow reactors : Improve heat dissipation and mixing efficiency, reducing byproducts .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, residence time) to maximize yield (>80%) .
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.